2-Chloro-4-(4-ethylpiperazino)benzaldehyde
Overview
Description
“2-Chloro-4-(4-ethylpiperazino)benzaldehyde” is a chemical compound with the CAS Number: 57981-52-9 and a linear formula of C13H17ClN2O . It has a molecular weight of 252.74 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H17ClN2O/c1-2-15-5-7-16(8-6-15)12-4-3-11(10-17)13(14)9-12/h3-4,9-10H,2,5-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
1. Synthesis and Optical Properties of Complexes
Research by Barberis and Mikroyannidis (2006) explored the synthesis of aluminum and zinc complexes using substituted benzaldehydes, leading to compounds with improved thermal stability and processability, and notable photoluminescence properties (Barberis & Mikroyannidis, 2006).
2. Pharmaceutical Intermediates
Duan et al. (2017) reported on the synthesis of 2-((4-substituted phenyl) amino) benzaldehyde, an important intermediate in creating biologically active compounds, specifically anticancer drugs (Duan, Li, Tang, Li, & Xu, 2017).
3. Application in Catalysis
Sharma, Soni, and Dalai (2012) demonstrated the use of benzaldehydes in catalysis, particularly for the oxidation of benzyl alcohol to benzaldehyde, highlighting its significance in various industries (Sharma, Soni, & Dalai, 2012).
4. Enzyme Catalyzed Asymmetric C–C-Bond Formation
Kühl et al. (2007) discussed benzaldehyde's role in enzyme-catalyzed reactions, specifically in the formation of benzoin derivatives, which are important in synthetic organic chemistry (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).
5. Synthesis of Benzaldehydes and Related Compounds
Boga, Alhassan, and Hesk (2014) explored the synthesis of functionalized benzaldehydes, highlighting their wide applications in the synthesis of natural products and pharmaceutical drugs (Boga, Alhassan, & Hesk, 2014).
Properties
IUPAC Name |
2-chloro-4-(4-ethylpiperazin-1-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-2-15-5-7-16(8-6-15)12-4-3-11(10-17)13(14)9-12/h3-4,9-10H,2,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWATPFLHMTAPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=C(C=C2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732443 | |
Record name | 2-Chloro-4-(4-ethylpiperazin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57981-52-9 | |
Record name | 2-Chloro-4-(4-ethylpiperazin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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